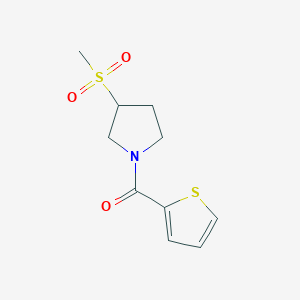

![molecular formula C15H25N3O2S B3003777 叔丁基 3-({[(4-甲基-1,3-噻唑-5-基)甲基]氨基}甲基)吡咯烷-1-羧酸酯 CAS No. 1803608-82-3](/img/structure/B3003777.png)

叔丁基 3-({[(4-甲基-1,3-噻唑-5-基)甲基]氨基}甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

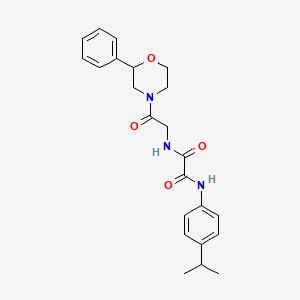

The compound "Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a structural motif often found in bioactive molecules. The presence of a thiazole ring suggests potential for biological activity, as thiazoles are present in many pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been described, yielding chiral pyrrolidine with high enantiomeric excess . Another synthesis method reported the creation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which were used in the development of macrocyclic Tyk2 inhibitors . These methods highlight the versatility of pyrrolidine derivatives in synthesizing complex molecules with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR have been used to characterize these molecules . For example, the crystal and molecular structure of a related compound was stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, for example, reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This demonstrates the reactivity of pyrrolidine derivatives under oxidative conditions and their utility in synthesizing biologically interesting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The electronic properties of the thiazole ring can impact the acidity and basicity of the molecule. The synthesis and characterization of these compounds often involve optimizing conditions to achieve high yields and desired properties, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs .

科学研究应用

抗癌药物开发中的合成和应用

叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,一种相关化合物,是小分子抗癌药物合成中的关键中间体。其合成涉及亲核取代、氧化、卤化和消除反应。该化合物对于开发针对癌症治疗中 PI3K/AKT/mTOR 通路的药物至关重要 (Zhang, Ye, Xu, & Xu, 2018)。

药物开发中的代谢

对 CP-533,536 的研究,一种与叔丁基 3-({[(4-甲基-1,3-噻唑-5-基)甲基]氨基}甲基)吡咯烷-1-羧酸酯在结构上相似的化合物,揭示了药物代谢的见解。它经历了细胞色素 P450s 的代谢,涉及氧化和 N-脱烷基过程。了解这些代谢途径对于药物开发中的有效给药和最小化副作用至关重要 (Prakash, Wang, O’Connell, & Johnson, 2008)。

化学反应和机理

对类似化合物的反应的研究,如 4-乙氧羰基-3-甲基-1-叔丁氧羰基-1,2-二氮杂-1,3-二烯,提供了对化学机理的见解。这些研究为可能的合成路线和化学行为提供了信息,这对于药物化合物的开发至关重要 (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007)。

在抗菌研究中的应用

氟萘啶的合成和研究,其与叔丁基 3-({[(4-甲基-1,3-噻唑-5-基)甲基]氨基}甲基)吡咯烷-1-羧酸酯具有结构特征,显示出开发新型抗菌剂的潜力。这些化合物对细菌菌株表现出体外和体内活性,证明了它们在治疗细菌感染中的潜力 (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992)。

属性

IUPAC Name |

tert-butyl 3-[[(4-methyl-1,3-thiazol-5-yl)methylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-11-13(21-10-17-11)8-16-7-12-5-6-18(9-12)14(19)20-15(2,3)4/h10,12,16H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXVXLVBHURDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CNCC2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)

![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)

![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)